

In-depth Technical Guide: Physicochemical Characteristics of CAS 566169-97-9

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Compound of Interest

Compound Name: 4-(6-Bromo-2-benzothiazolyl)benzenamine

Cat. No.: B1279321

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound with CAS number 566169-97-9, chemically identified as **4-(6-Bromo-2-benzothiazolyl)benzenamine**. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's physical and chemical properties, offers detailed experimental protocols for their determination, and visually represents its known biological signaling pathways using Graphviz diagrams. The information presented herein is crucial for understanding the compound's behavior in biological systems and for guiding its potential therapeutic applications.

Introduction

CAS 566169-97-9, or **4-(6-Bromo-2-benzothiazolyl)benzenamine**, is a benzothiazole derivative that has garnered interest in biomedical research. Its core structure, featuring a substituted benzothiazole ring system, is a common motif in compounds with diverse biological activities. Notably, this compound has been investigated as a potential β -amyloid positron emission tomography (PET) tracer for the diagnosis of neurological diseases such as Alzheimer's disease.^[1] Furthermore, it has demonstrated potential in photodynamic therapy (PDT) for melanoma.^[1] An understanding of its physicochemical properties is fundamental to

elucidating its mechanism of action, pharmacokinetics, and for the rational design of future derivatives with improved therapeutic profiles.

Physicochemical Characteristics

A summary of the key physicochemical properties of **4-(6-Bromo-2-benzothiazolyl)benzenamine** is presented in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of comprehensive experimental data in public literature.

Property	Value	Source
IUPAC Name	4-(6-Bromobenzothiazol-2-yl)aniline	
CAS Number	566169-97-9	
Molecular Formula	C ₁₃ H ₉ BrN ₂ S	
Molecular Weight	305.19 g/mol	
Appearance	Solid (Predicted)	
logP (XLogP3)	~4.9 (for N-methylated analog)	PubChem
pKa (Predicted)	Basic pKa: ~3.5; Acidic pKa: ~15.0	Predicted
Aqueous Solubility (Predicted)	Low	Predicted
Solubility in Organic Solvents	Soluble in DMSO (10 mM)	MCE

Note: Predicted values are based on computational algorithms and should be confirmed by experimental methods.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of **4-(6-Bromo-2-benzothiazolyl)benzenamine**.

Synthesis and Characterization

The synthesis of **4-(6-Bromo-2-benzothiazolyl)benzenamine** can be achieved through a coupling reaction. A general procedure, adapted from the synthesis of similar benzothiazole derivatives, is as follows:

Reaction: Coupling of diazotized 2-amino-6-bromobenzothiazole with a suitable aromatic precursor.

Procedure:

- **Diazotization:** 2-amino-6-bromobenzothiazole is dissolved in an appropriate acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
- **Coupling:** The diazonium salt solution is then slowly added to a solution of the coupling partner (e.g., aniline) in a suitable solvent. The reaction mixture is stirred at low temperature for a specified period.
- **Work-up:** The reaction is quenched, and the pH is adjusted to precipitate the crude product.
- **Purification:** The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **4-(6-Bromo-2-benzothiazolyl)benzenamine**.^[2]

Characterization:

- **Melting Point:** Determined using a standard melting point apparatus.
- **Elemental Analysis:** To confirm the elemental composition (C, H, N, S, Br).
- **Spectroscopy:**
 - ¹H NMR and ¹³C NMR: To elucidate the chemical structure.
 - FT-IR: To identify functional groups.
 - Mass Spectrometry: To confirm the molecular weight.^[2]

Determination of n-Octanol/Water Partition Coefficient (logP)

The Shake-Flask Method is the gold standard for experimental logP determination.

Procedure:

- **Solvent Saturation:** n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.
- **Sample Preparation:** A known concentration of **4-(6-Bromo-2-benzothiazolyl)benzenamine** is dissolved in one of the pre-saturated phases (typically n-octanol).
- **Partitioning:** A measured volume of the sample solution is mixed with a measured volume of the other pre-saturated phase in a flask.
- **Equilibration:** The flask is shaken at a constant temperature until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
- **Concentration Analysis:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a common and accurate method for pKa determination.

Procedure:

- **Sample Preparation:** A precise amount of **4-(6-Bromo-2-benzothiazolyl)benzenamine** is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. The pH of the solution is recorded after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Determination of Aqueous Solubility

The shake-flask method is also a reliable method for determining thermodynamic aqueous solubility.

Procedure:

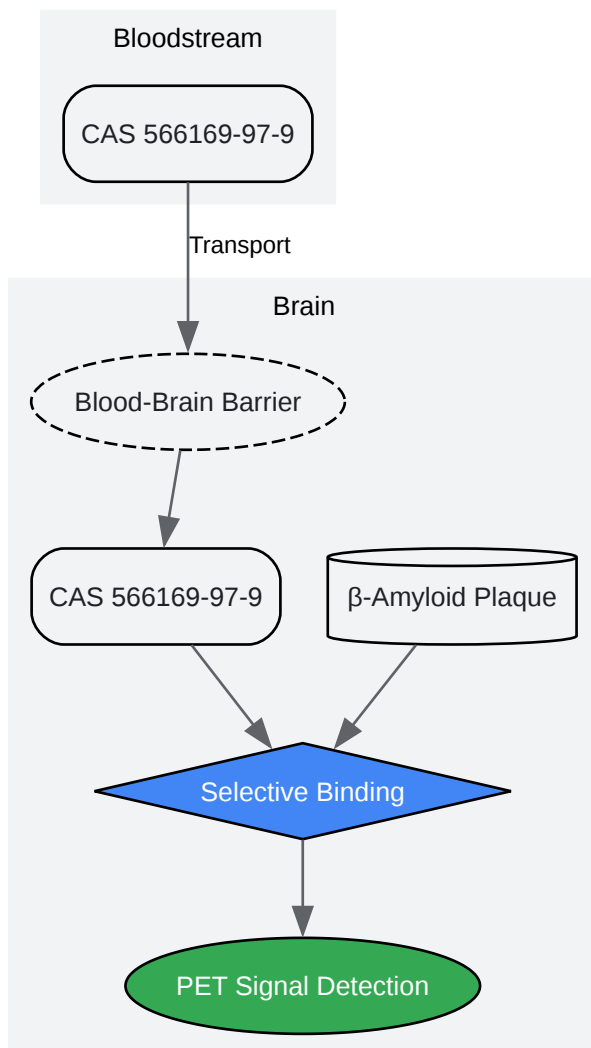
- **Sample Preparation:** An excess amount of solid **4-(6-Bromo-2-benzothiazolyl)benzenamine** is added to a known volume of water in a flask.
- **Equilibration:** The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
- **Phase Separation:** The suspension is filtered or centrifuged to remove the undissolved solid.
- **Concentration Analysis:** The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
- **Solubility Value:** The determined concentration represents the aqueous solubility of the compound at that temperature.

Biological Signaling Pathways

4-(6-Bromo-2-benzothiazolyl)benzenamine has been implicated in two primary biological contexts: as a PET tracer for β -amyloid plaques and in photodynamic therapy for melanoma. The following sections and diagrams illustrate the proposed mechanisms of action.

Binding to β -Amyloid Plaques

As a PET tracer, the compound is designed to cross the blood-brain barrier and selectively bind to β -amyloid plaques, which are a hallmark of Alzheimer's disease. This binding allows for the in vivo visualization and quantification of these plaques. The interaction is thought to be a non-covalent binding event.

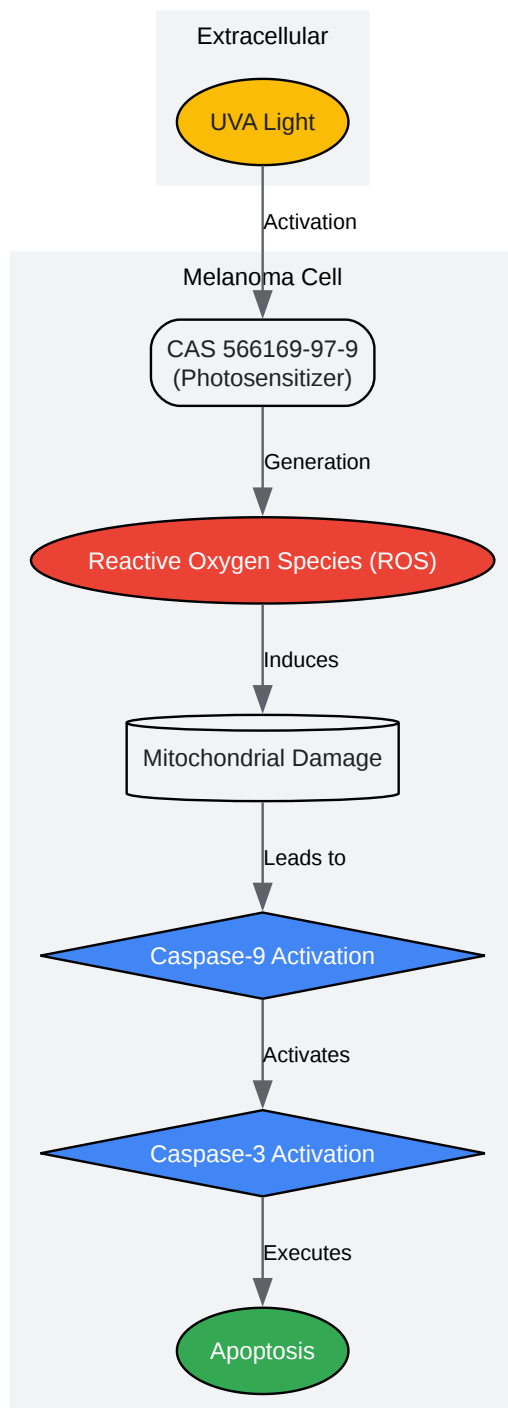


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Binding of CAS 566169-97-9 to β -Amyloid Plaques.

Photodynamic Therapy in Melanoma

In the context of photodynamic therapy, **4-(6-Bromo-2-benzothiazolyl)benzenamine** acts as a photosensitizer. Upon activation by Ultraviolet A (UVA) light, it generates reactive oxygen species (ROS), which in turn induce apoptosis (programmed cell death) in melanoma cells. This process involves the activation of key apoptotic signaling cascades.



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Apoptosis Pathway in Melanoma Photodynamic Therapy.

Conclusion

4-(6-Bromo-2-benzothiazolyl)benzenamine (CAS 566169-97-9) is a molecule with significant potential in both diagnostic and therapeutic applications. Its physicochemical properties, particularly its lipophilicity, are key to its ability to cross the blood-brain barrier, while its photosensitive nature underpins its utility in photodynamic therapy. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this and similar compounds. The signaling pathway diagrams provide a visual representation of its current understanding in key biological processes. Further experimental validation of the predicted physicochemical parameters and a more detailed elucidation of its signaling pathways will be crucial for its continued development and potential clinical translation.

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